tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a formyl group, and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-formyl-3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a precursor in the synthesis of pharmacologically active compounds.
- Potential applications in drug discovery and development .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl (4-bromobutyl)carbamate: Another carbamate derivative with a bromobutyl group.
tert-Butyl {3-[(4-methoxyphenyl)amino]benzyl}carbamate: A related compound with an amino group instead of a formyl group.
Uniqueness:
- The presence of both formyl and methoxy groups in tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate provides unique reactivity and versatility in synthetic applications.
- Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-10-5-6-11(9-16)12(7-10)18-4/h5-7,9H,8H2,1-4H3,(H,15,17) |
InChI Key |
GWOIRAZYPLMUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C=O)OC |
Origin of Product |
United States |
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